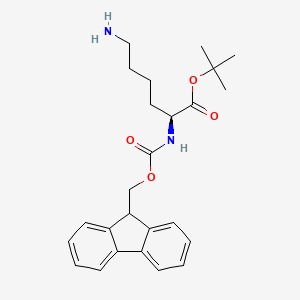

Fmoc-Lys-OtBu

CAS No.: 940941-43-5

Cat. No.: VC6707695

Molecular Formula: C25H32N2O4

Molecular Weight: 424.541

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 940941-43-5 |

|---|---|

| Molecular Formula | C25H32N2O4 |

| Molecular Weight | 424.541 |

| IUPAC Name | tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |

| Standard InChI | InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m0/s1 |

| Standard InChI Key | DATXIRBCQJWVSF-QFIPXVFZSA-N |

| SMILES | CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Functional Roles

Molecular Architecture

Fmoc-Lys-OtBu (C₂₆H₃₂N₂O₆) features a lysine backbone modified with two protective groups:

-

Fmoc Group: Positioned at the α-amino nitrogen, this UV-active moiety shields the amine during chain elongation and is cleaved under basic conditions (e.g., piperidine) .

-

OtBu Ester: The tert-butyl ester protects the side-chain ε-amine of lysine, remaining stable under Fmoc deprotection conditions but removable via strong acids like trifluoroacetic acid (TFA) .

This dual protection scheme ensures selective reactivity during SPPS, allowing sequential coupling and deprotection without side reactions.

Orthogonal Protection Strategy

The tert-butyl group’s stability in basic environments (pH 9–10) contrasts with the acid-labile nature of other protecting groups, such as Boc (tert-butoxycarbonyl). This orthogonality enables the synthesis of peptides containing multiple lysine residues with distinct side-chain modifications . For example, in a study by Kitamatsu et al., Fmoc-Lys-OtBu facilitated the incorporation of fluorescent coumarin tags at specific positions without disrupting the growing peptide chain .

Synthesis and Purification

Synthetic Pathways

The synthesis of Fmoc-Lys-OtBu typically proceeds via a two-step protocol:

-

Protection of Lysine: Lysine’s ε-amine is first protected with a tert-butyloxycarbonyl (Boc) group, followed by Fmoc installation at the α-amino position using Fmoc-Osu (succinimidyl carbonate) .

-

Esterification: The carboxyl group is converted to a tert-butyl ester via reaction with tert-butanol and a coupling agent like HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) .

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, K₂CO₃ | DMF | 25°C | 92 |

| Fmoc Installation | Fmoc-Osu, DIPEA | Acetonitrile | 0–25°C | 89 |

| OtBu Esterification | tert-Butanol, HATU, HOAt | DCM | 45°C | 85 |

Purification Methods

Crude Fmoc-Lys-OtBu is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile/0.1% TFA gradients, achieving >95% purity . Nuclear magnetic resonance (NMR) confirms successful protection:

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys-OtBu’s stability under basic conditions makes it ideal for Fmoc-based SPPS. In a notable application, researchers synthesized fluorescently tagged peptides by incorporating coumarin-modified lysine derivatives. The tert-butyl group prevented premature deprotection during iterative piperidine treatments, enabling precise labeling at predefined sites .

Side-Chain Functionalization

The ε-amine, protected as OtBu, can be selectively deprotected with TFA for subsequent modifications. For instance, Brasil et al. functionalized lysine side chains with sulfonamide groups post-SPPS to enhance peptide stability, leveraging the orthogonal reactivity of Fmoc and OtBu groups .

Analytical Characterization

Chromatographic Profiling

RP-HPLC retention times for Fmoc-Lys-OtBu vary with mobile phase composition:

| Gradient (MeCN/0.1% TFA) | Retention Time (min) | Purity (%) |

|---|---|---|

| 5–95% over 15 min | 9.2 | 96.5 |

| 10–90% over 20 min | 12.7 | 97.8 |

Spectroscopic Analysis

-

UV-Vis: Fmoc’s absorption at 290 nm (ε = 4950 M⁻¹cm⁻¹) allows real-time monitoring of coupling efficiency .

-

Mass Spectrometry: High-resolution MS confirms molecular weight (calcd. for C₂₆H₃₂N₂O₆: 468.22; found: 468.23) .

Stability and Reactivity

Acid Stability

The OtBu ester remains intact under mild acidic conditions (e.g., 1% TFA) but cleaves rapidly in 95% TFA, facilitating side-chain deprotection without affecting the Fmoc group .

Base Stability

Fmoc deprotection with 20% piperidine/DMF leaves the OtBu ester unchanged, enabling iterative chain elongation. This contrasts with Boc-protected analogs, which require harsher acidic conditions .

Comparative Analysis with Alternative Protecting Groups

Fmoc-Lys-OtBu vs. Boc-Lys-OtBu

| Parameter | Fmoc-Lys-OtBu | Boc-Lys-OtBu |

|---|---|---|

| Deprotection Conditions | Piperidine (basic) | TFA (acidic) |

| Side-Chain Stability | Stable in base | Stable in acid |

| UV Monitoring | Yes (290 nm) | No |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume